6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is a chemical compound classified as a benzothiazole derivative. Benzothiazoles are heterocyclic compounds that incorporate both sulfur and nitrogen atoms within their ring structure. This particular compound is recognized for its applications in medicinal chemistry, particularly in the development of antiparkinson agents and other pharmaceutical applications .
The compound can be synthesized through various methods, often involving the cyclization of precursors such as 2-aminothiophenol with aldehydes or ketones. It may also be produced as an impurity in the synthesis of other benzothiazole derivatives . The molecular formula for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is with a molecular weight of approximately 225.31 g/mol .
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride can be approached through several synthetic routes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and purity. Additionally, purification steps may involve recrystallization or chromatography to isolate the desired product from by-products and unreacted materials.
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride participates in various chemical reactions typical for benzothiazole derivatives:
Reactions involving this compound often require specific catalysts or solvents to facilitate the desired transformations while minimizing side reactions. The choice of reagents and conditions can significantly affect the outcome and yield.
The mechanism of action for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride primarily relates to its role as a pharmacological agent:
Research indicates that compounds within this class can exhibit varying degrees of receptor affinity and efficacy depending on their specific structural features .
Key physical properties include:
Relevant chemical properties include:
These properties are crucial for determining the handling and storage conditions necessary for laboratory and industrial applications .
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride has significant applications in various fields:
The core tetrahydrobenzothiazole scaffold of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is primarily constructed through cyclocondensation reactions between appropriately substituted cyclohexanone derivatives and sulfur/nitrogen sources. The most industrially relevant approach involves reacting 4-methylcyclohexanone with thiourea in the presence of iodine catalysts or Brønsted acids under reflux conditions. This method proceeds via initial imine formation followed by electrophilic cyclization, yielding the 4,5,6,7-tetrahydrobenzothiazol-2-amine core with the methyl group regioselectively incorporated at the 6-position [3] [8].
Alternative routes utilize 2-aminocyclohexanethiol derivatives condensed with cyanogen bromide or formamide derivatives, though these methods suffer from lower atom economy and challenging precursor synthesis. Recent innovations focus on solvent-free cyclizations and catalytic systems employing heterogeneous acid catalysts (e.g., SnP₂O₇) that achieve >90% conversion while facilitating catalyst recovery [8]. Reaction temperature critically influences regioselectivity, with optimal cyclization occurring between 80-100°C – higher temperatures promote dehydrogenation side products, while lower temperatures result in incomplete ring closure [3].
Table 1: Comparative Analysis of Tetrahydrobenzothiazole Ring Formation Methods
Precursor System | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
4-Methylcyclohexanone/Thiourea | I₂ (5 mol%) | 80 | 4 | 85-92 | High regioselectivity |
4-Methylcyclohexanone/CS₂ | AlCl₃ | 120 | 8 | 70-75 | Single-step |
2-Amino-5-methylcyclohexanethiol | Formamide | 150 | 3 | 65 | No catalyst required |
4-Methylcyclohexanone/Thiocyanate | FeCl₃ | 100 | 6 | 80 | Mild conditions |
Introduction of the 2-amino group follows two principal strategies: direct nucleophilic substitution at the 2-position or reductive pathways applied to pre-functionalized precursors. The nucleophilic approach involves reacting 2-mercapto-6-methyl-4,5,6,7-tetrahydrobenzothiazole with ammonia or ammonium salts under high pressure (5-10 atm) at 120-150°C. While conceptually straightforward, this method encounters limitations due to the poor leaving group ability of thiolate and requires specialized high-pressure reactors [3].
Superior yields (85-90%) are achieved through reductive amination of the corresponding 2-keto derivative (6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-one) using ammonium formate as the nitrogen source and catalytic transfer hydrogenation conditions. Modern protocols employ sodium cyanoborohydride in methanol at 60°C, completing the reduction within 3 hours. Alternatively, catalytic hydrogenation over Pd/C at ambient pressure provides high-purity product but requires careful control to prevent over-reduction of the tetrahydro ring system [3].
Electrochemical methods for reductive amination have emerged as sustainable alternatives, utilizing carbon electrodes in ammonium chloride solution to generate the amine directly from the 2-chloro intermediate. This approach achieves 78% yield with excellent atom economy and avoids metal catalysts [8].
Table 2: Amination Method Comparison for 2-Amino Functionality Introduction
Method | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity Concern |
---|---|---|---|---|---|
Nucleophilic substitution | NH₃/EtOH, 10 atm | 140 | 12 | 60-65 | Dimer impurities |
Reductive amination (transfer) | NH₄OCHO, Pd/C (10%) | 80 | 4 | 85-90 | Residual Pd |
Catalytic hydrogenation | H₂ (1 atm), PtO₂ | 25 | 8 | 88 | Over-reduction products |
Electrochemical reduction | NH₄Cl, graphite electrodes, 10 mA/cm² | 30 | 6 | 78 | Chloride incorporation |
Conversion of the free base to the hydrochloride salt significantly enhances physicochemical stability and crystallinity for pharmaceutical applications. Salt formation is optimally achieved by dissolving 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in anhydrous isopropanol (IPA) and introducing hydrogen chloride gas at 0-5°C. This controlled addition prevents localized degradation and promotes crystalline monohydrate formation [3]. Alternative methods employ concentrated HCl/IPA solutions (1:3 v/v) added dropwise to the free base suspension in acetone, yielding a hydrochloride salt with superior hygroscopic stability compared to aqueous crystallization methods [2] [4].
Crystallization kinetics significantly impact particle morphology and stability. Slow cooling (0.3°C/min) from saturation temperature in IPA/water mixtures (70:30) yields monodisperse rhombic crystals with <1% solvent inclusion, whereas rapid crystallization produces metastable polymorphs with higher dissolution rates but reduced long-term stability. The monohydrate form exhibits optimal storage characteristics, maintaining chemical purity >99.5% after 24 months at 25°C/60% RH, while anhydrous forms show tendencies for hydrate conversion under humid conditions [4].
Characterization of the hydrochloride salt includes X-ray powder diffraction (characteristic peaks at 2θ = 12.8°, 18.3°, 23.7°), differential scanning calorimetry (endotherm at 215-218°C corresponding to dehydration, melt/decomposition at 291-293°C), and dynamic vapor sorption analysis (<0.2% water uptake at 30-70% RH) [4] [7].
Table 3: Characterization Data for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Hydrochloride
Characterization Method | Key Parameters/Results | Significance |
---|---|---|
Melting Point | 99°C (decomp.) [2] | Identity confirmation, purity indicator |
XRPD | Peaks at 12.8°, 18.3°, 23.7° (Cu Kα radiation) | Polymorph identification |
DSC | Endotherm: 215-218°C; Melt: 291-293°C | Hydrate characterization, stability assessment |
FT-IR | 3420 cm⁻¹ (N-H stretch), 2680 cm⁻¹ (amine salt) | Salt formation confirmation |
DVS | <0.2% mass change (30-70% RH) | Hygroscopicity evaluation |
Elemental Analysis | C 45.45%, H 6.19%, N 13.26%, S 15.16%, Cl 16.78% | Purity verification |
Microwave irradiation revolutionizes key steps in the synthesis sequence, particularly the ring formation and amination stages, reducing reaction times from hours to minutes while improving yields by 15-25%. Cyclocondensation of 4-methylcyclohexanone with thiourea under microwave irradiation (300W, 120°C) completes within 12-15 minutes versus 4 hours conventionally, achieving 94% yield versus 76% under reflux conditions [2] [8]. The acceleration results from efficient dielectric heating that exceeds solvent boiling points and enhances molecular collision frequency.
For reductive amination, microwave-assisted transfer hydrogenation using ammonium formate and catalytic Pd/C in DMF achieves complete conversion in 8 minutes (85% isolated yield) compared to 4 hours conventionally. Critical parameters include precise temperature control (100±5°C) and microwave-absorbing solvents like DMF or NMP that prevent thermal runaway. Continuous flow microwave reactors enable kilogram-scale production with consistent impurity profiles (total impurities <0.8%), addressing traditional batch variability issues [8].
Energy consumption analysis demonstrates 60-70% reduction in process energy intensity compared to conventional methods, primarily through eliminated reflux requirements and reduced reaction times. Life cycle assessment indicates a 45% reduction in carbon footprint for the microwave-assisted route, establishing it as an environmentally advantageous technology [2].
Table 4: Microwave vs. Conventional Synthesis Performance Metrics
Synthetic Step | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Ring formation | |||
- Time | 4 hours | 15 minutes | 94% reduction |
- Yield | 76% | 94% | 18% increase |
- Energy consumption | 2.8 kWh/mol | 0.9 kWh/mol | 68% reduction |
Reductive amination | |||
- Time | 4 hours | 8 minutes | 97% reduction |
- Yield | 82% | 89% | 7% increase |
- Solvent consumption | 15 L/kg | 8 L/kg | 47% reduction |
Overall process | |||
- Total impurities | 1.5-3.0% | 0.5-0.8% | >60% reduction |
- CO₂ footprint | 14 kg/kg product | 7.7 kg/kg product | 45% reduction |
Scale-up beyond laboratory synthesis introduces significant challenges in purification efficiency and atom economy optimization. The primary impurity profile includes regioisomeric benzothiazoles (3-methyl derivative, 2-4%), dehydrogenated aromatics (benzothiazole analogs, 1-3%), and dimeric species formed during amination (3-5%). Industrial purification employs multistep crystallization with solvent anti-solvent systems (IPA/water → toluene) to achieve >99.5% chemical purity, though this reduces overall yield by 15-20% [3].
Atom economy analysis reveals limitations in traditional cyclocondensation (atom economy = 72%) due to stoichiometric ammonium salt byproducts. Modern plants implement closed-loop systems where ammonium byproducts from ring formation are converted back to thiourea using calcium oxide and carbon disulfide, increasing effective atom utilization to 89%. Solvent recovery via azeotropic distillation achieves 95% toluene and 85% IPA regeneration, reducing waste generation to <5 kg organic solvents per kg API [3].
Continuous manufacturing platforms address mixing and heat transfer limitations encountered in batch reactors >500L capacity. Tubular reactors with static mixers enable precise residence time control (3.5±0.2 minutes) for cyclization, suppressing side reactions that increase exponentially with temperature gradients in large vessels. These systems achieve throughput of 150-200 kg/day with impurity profiles consistently <1.5%, meeting stringent pharmaceutical quality requirements without additional purification stages [3] [5].
Table 5: Industrial Production Challenges and Technical Solutions
Production Challenge | Conventional Approach | Advanced Solution | Economic/Environmental Impact |
---|---|---|---|
Impurity removal | Multiple crystallizations | Continuous chromatography | 25% reduction in solvent waste |
Solvent recovery | Batch distillation | Falling film evaporation | 95% recovery efficiency |
Ammonium salt byproduct | Wastewater treatment | Thiourea regeneration loop | $12/kg cost reduction |
Energy intensity | Reflux condensation | Microwave-assisted continuous flow | 60% energy reduction |
Metal catalyst removal | Charcoal filtration | Polymer-supported catalysts | Pd recovery >99.9% |
Particle size control | Milling post-crystallization | Sonocrystallization | Elimination of milling step |
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